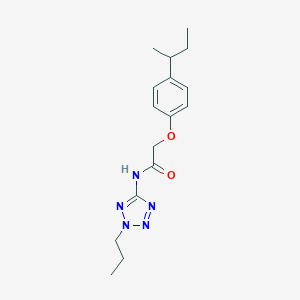![molecular formula C20H25N3O B251561 4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251561.png)
4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. The compound is also known as EPPB and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Mécanisme D'action
The mechanism of action of 4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is not fully understood. However, it has been suggested that the compound may exert its anti-cancer effects by inhibiting the activity of protein kinases, which are involved in cell growth and division. Additionally, 4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide may have neuroprotective properties by modulating the activity of neurotransmitters in the brain.
Biochemical and Physiological Effects
In vitro studies have shown that 4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. The compound has also been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide in laboratory experiments is its high purity and stability. The compound is also readily available and can be synthesized in large quantities. However, one limitation of using 4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide. One area of research is the development of more potent and selective analogs of the compound for use in cancer therapy. Additionally, the neuroprotective properties of 4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide could be further explored for the treatment of neurological disorders. Finally, the potential toxicity of the compound could be investigated to determine its safety for use in humans.
Conclusion
In conclusion, 4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is a chemical compound that has been studied for its potential therapeutic applications in various scientific research fields. The compound has been investigated for its anti-cancer properties and its potential use in the treatment of neurological disorders. The mechanism of action of 4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide is not fully understood, but it may exert its effects by inhibiting the activity of protein kinases and modulating neurotransmitter activity in the brain. While the compound has several advantages for use in laboratory experiments, its potential toxicity may limit its use in certain applications. Future research directions for 4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide include the development of more potent analogs for cancer therapy and the investigation of its safety for use in humans.
Méthodes De Synthèse
The synthesis of 4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide involves the reaction of 4-(4-methylpiperazin-1-yl)aniline and 4-bromoethylbenzene in the presence of a palladium catalyst. The resulting compound is then purified using column chromatography to obtain the final product. This method has been optimized for yield and purity and is commonly used in the synthesis of 4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide.
Applications De Recherche Scientifique
4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been studied for its potential therapeutic applications in various scientific research fields. The compound has been investigated for its anti-cancer properties, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, 4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Formule moléculaire |
C20H25N3O |
|---|---|
Poids moléculaire |
323.4 g/mol |
Nom IUPAC |
4-ethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H25N3O/c1-3-16-4-6-17(7-5-16)20(24)21-18-8-10-19(11-9-18)23-14-12-22(2)13-15-23/h4-11H,3,12-15H2,1-2H3,(H,21,24) |
Clé InChI |
GSFMLVZWAFBUOF-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
SMILES canonique |
CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(4-butyryl-1-piperazinyl)phenyl]nicotinamide](/img/structure/B251478.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251479.png)
![3-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251481.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide](/img/structure/B251482.png)
![N-({3-chloro-4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)-2-methylbenzamide](/img/structure/B251483.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B251486.png)

![2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)


![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)


